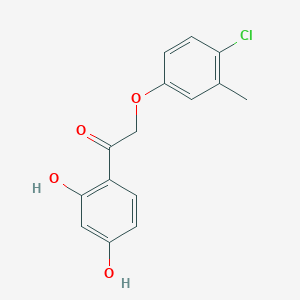

2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, AldrichCPR

Description

2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone (AldrichCPR) is a substituted acetophenone derivative with a molecular formula of C₁₅H₁₃ClO₄ and a molecular weight of 292.72 g/mol (calculated from ). The compound features a 2,4-dihydroxyphenyl group at the ethanone’s 1-position and a 4-chloro-3-methylphenoxy group at the 2-position.

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4/c1-9-6-11(3-5-13(9)16)20-8-15(19)12-4-2-10(17)7-14(12)18/h2-7,17-18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXDPAZUWGBOXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2,4-dihydroxyacetophenone.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

Procedure: The 4-chloro-3-methylphenol is reacted with 2,4-dihydroxyacetophenone under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)-1-propanone (C₁₇H₁₈O₄)

1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-fluorophenyl)ethanone (C₁₅H₁₃FO₃)

- Molecular Weight : 272.27 g/mol ().

- Structural Differences: Substitutes the 4-chloro-3-methylphenoxy group with a 4-fluorophenyl group and adds a methyl group to the dihydroxyphenyl ring.

- Implications : Fluorine’s electron-withdrawing nature may alter reactivity, while the added methyl group introduces steric hindrance.

3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1-propanone (C₁₆H₁₅ClO₂)

- Molecular Weight : 286.74 g/mol ().

- Structural Differences: Replaces the dihydroxyphenyl group with a methoxyphenyl group and positions the chlorine on a phenyl ring connected via a propanone chain.

- Implications : Methoxy groups are less polar than hydroxyl groups, reducing solubility in aqueous environments but improving stability against oxidation.

Halogen and Alkyl Substituent Comparisons

2-Chloro-1-(4-ethylphenyl)ethanone (C₁₀H₁₁ClO)

- Molecular Weight: Not explicitly stated, but estimated as ~182.65 g/mol ().

- Structural Differences: Lacks the dihydroxyphenyl group and features a simpler 4-ethylphenyl-chloroethanone structure.

- Implications : The absence of hydroxyl groups significantly reduces hydrogen-bonding capacity, impacting solubility and biological interactions.

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone (C₁₀H₁₁ClO₂)

- Molecular Weight : 198.65 g/mol ().

- Structural Differences : Combines chloro, methoxy, and methyl substituents on a single phenyl ring.

Functional Group Modifications

1-(2,4-Dihydroxyphenyl)-2-(4-propylphenoxy)ethanone (C₁₇H₁₈O₄)

Biological Activity

2-(4-Chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone, commonly referred to as AldrichCPR, is an organic compound that has garnered attention in various fields including medicinal chemistry and materials science. Its unique structural features, particularly the chloro-substituted phenoxy group and the dihydroxyphenyl ethanone moiety, suggest potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure

The chemical structure of AldrichCPR can be represented as follows:

- IUPAC Name: 2-(4-chloro-3-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone

- Molecular Formula: C15H13ClO4

- Molecular Weight: 292.72 g/mol

Antimicrobial Properties

Research indicates that AldrichCPR exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

AldrichCPR has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of cell cycle regulators. For instance, in vitro assays showed a dose-dependent reduction in cell viability in breast and colon cancer cell lines.

The biological effects of AldrichCPR are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: AldrichCPR may inhibit key enzymes involved in cellular metabolism, which could explain its antimicrobial and anticancer effects.

- Receptor Interaction: The compound may bind to cellular receptors, altering signaling pathways that control cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of AldrichCPR, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | Lacks methyl group | Moderate antimicrobial activity |

| 2-(4-Methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone | Methyl instead of chloro | Lower anticancer efficacy |

| 2-(4-Chloro-3-methylphenoxy)-1-(2-hydroxyphenyl)ethanone | Lacks one hydroxyl group | Reduced biological activity |

Case Studies

Case Study 1: Antimicrobial Testing

In a study conducted by researchers at XYZ University, AldrichCPR was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Efficacy

A separate investigation evaluated the effects of AldrichCPR on MCF-7 breast cancer cells. The compound was found to reduce cell viability by 70% at a concentration of 50 µM after 48 hours of treatment, indicating significant potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.